1-Amino-1H-pyrrole-2-carboxamide
Overview
Description
1-Amino-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C5H7N3O This compound is characterized by a pyrrole ring substituted with an amino group at the 1-position and a carboxamide group at the 2-position
Mechanism of Action
Target of Action
Similar compounds such as indole carboxamides have been studied extensively and are known to interact with a variety of enzymes and proteins .
Mode of Action
It is known that the carboxamide moiety in similar compounds like indole derivatives can form hydrogen bonds with various enzymes and proteins, often inhibiting their activity .
Result of Action
Similar compounds have been shown to inhibit the activity of various enzymes and proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Amino-1H-pyrrole-2-carboxamide can be synthesized through several synthetic routes. One common method involves the condensation of glucosamine hydrochloride with sodium pyruvate in the presence of sodium carbonate, followed by cyclization to form the pyrrole ring . Another method includes the use of 2,4,4-trimethoxybutan-1-amine, which undergoes condensation with carboxylic acids followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated route search and optimization techniques can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Amino-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 5-positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro compounds are used under acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitro-substituted pyrrole derivatives.
Scientific Research Applications
1-Amino-1H-pyrrole-2-carboxamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Comparison with Similar Compounds
1H-Pyrrole-2-carboxamide: Similar structure but lacks the amino group at the 1-position.
Indole derivatives: Share a similar heterocyclic structure but with a fused benzene ring.
Pyrrolidine derivatives: Saturated analogs of pyrrole with diverse biological activities.
Uniqueness: 1-Amino-1H-pyrrole-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyrrole ring. This dual functionality enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic and medicinal chemistry .
Properties
IUPAC Name |
1-aminopyrrole-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5(9)4-2-1-3-8(4)7/h1-3H,7H2,(H2,6,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLTDFUEACLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C(=O)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439504 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
159326-69-9 | |
Record name | 1-Amino-1H-pyrrole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10439504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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